molecular formula C20H16N2O3S B13370004 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide

Cat. No.: B13370004
M. Wt: 364.4 g/mol
InChI Key: GIZOGSBYNVZTMM-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide is a complex organic compound that features a benzoxazole ring fused with a benzyl group and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazole ring through the cyclization of an o-aminophenol with a carboxylic acid derivative. This intermediate is then reacted with a benzyl halide to introduce the benzyl group. Finally, the thiophene carboxamide moiety is introduced through an amide coupling reaction using a thiophene carboxylic acid and an appropriate coupling reagent .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The thiophene carboxamide moiety can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide is unique due to the combination of the benzoxazole ring and thiophene carboxamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16N2O3S/c1-24-15-8-9-17-16(11-15)22-20(25-17)14-6-4-13(5-7-14)12-21-19(23)18-3-2-10-26-18/h2-11H,12H2,1H3,(H,21,23)

InChI Key

GIZOGSBYNVZTMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CC=CS4

Origin of Product

United States

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